molecular formula C20H18Cl2N6O2S B10952066 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-5-carboxamide

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10952066
M. Wt: 477.4 g/mol
InChI Key: CIMRCAKLZGXYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiazole ring, a pyrazole ring, and an oxadiazole ring, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiazole and pyrazole intermediates, followed by their coupling to form the final compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and rings. Similar compounds include those with thiazole, pyrazole, or oxadiazole rings but lacking the specific substitutions present in this compound. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H18Cl2N6O2S

Molecular Weight

477.4 g/mol

IUPAC Name

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C20H18Cl2N6O2S/c1-4-27(9-16-12(3)25-30-26-16)19(29)18-7-11(2)24-28(18)20-23-17(10-31-20)14-6-5-13(21)8-15(14)22/h5-8,10H,4,9H2,1-3H3

InChI Key

CIMRCAKLZGXYRV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NON=C1C)C(=O)C2=CC(=NN2C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.